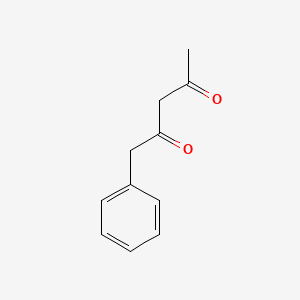

1-Phenylpentane-2,4-dione

Description

The exact mass of the compound 1-Phenylpentane-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylpentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROOHYGFTHTDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062973 | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3318-61-4 | |

| Record name | 1-Phenyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Phenylpentane-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylpentane-2,4-dione (CAS No: 3318-61-4), a β-diketone of significant interest in organic synthesis and coordination chemistry. The subsequent sections will delve into its structural characteristics, spectroscopic profile, and the experimental rationale for property determination, offering field-proven insights for laboratory applications.

Core Molecular and Physical Characteristics

1-Phenylpentane-2,4-dione is an organic compound that presents as a liquid, ranging in color from light yellow to yellow.[1][2] Its utility as a versatile building block in the synthesis of more complex molecules and as a chelating agent for metal ions underpins its relevance in both academic research and industrial applications.[3][4]

A summary of its key quantitative physical properties is presented below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₂ | [3][5] |

| Molecular Weight | 176.21 g/mol | [1][3][5] |

| CAS Number | 3318-61-4 | [3][5][6] |

| Appearance | Light yellow to yellow liquid | [1][2] |

| Melting Point | 51 to 53 °C | [4] |

| Boiling Point | 150-153 °C | [1][2] |

| 277.7 °C | [3] | |

| Density | 1.061 ± 0.06 g/cm³ (at 20°C) | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [4] |

| pKa (Predicted) | 8.78 ± 0.10 | [1] |

Structural Elucidation: The Dynamics of Tautomerism

A critical feature of 1-phenylpentane-2,4-dione, as with other β-diketones, is its existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form.[7][8] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.

The enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond is in conjugation with the carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[7]

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[7]

The equilibrium between these two forms is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form tends to predominate, whereas in polar, protic solvents that can form their own hydrogen bonds, the equilibrium may shift to favor the keto form.

Caption: Keto-enol tautomerism of 1-Phenylpentane-2,4-dione.

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the structure and purity of 1-phenylpentane-2,4-dione. The presence of both keto and enol tautomers results in a combined spectrum reflecting the characteristics of both forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will display characteristic signals for the phenyl protons (typically in the δ 7.2-7.5 ppm range), the benzylic methylene protons (-CH₂-), and the methyl protons (-CH₃).[9] Crucially, the presence of the enol form gives rise to a distinct signal for the enolic proton (-OH), often as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to the strong intramolecular hydrogen bonding. The vinyl proton (=CH-) of the enol form will also be present. The relative integration of the signals corresponding to the keto and enol forms allows for the determination of the tautomeric ratio in the specific NMR solvent used.[8]

-

¹³C NMR : The spectrum will show signals for the carbonyl carbons of the keto form (typically δ > 200 ppm) and the carbons of the enol form, including the enolic carbons (C=C) and the carbonyl carbon. Aromatic carbons will also be visible in their characteristic region.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the keto-enol equilibrium. The keto form is characterized by strong C=O stretching vibrations around 1700-1730 cm⁻¹. The enol form exhibits a broad O-H stretch (due to hydrogen bonding) and a C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation. A C=C stretching vibration for the enol form also appears in this region.[10]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. For 1-phenylpentane-2,4-dione, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (176.21 g/mol ).[3][11][12] Analysis of the fragmentation pattern can further help in confirming the structure.

Experimental Protocols and Rationale

The physical properties listed in this guide are determined through standardized, validated experimental techniques. The choice of methodology is critical for obtaining accurate and reproducible data.

A. Melting Point Determination

-

Principle : The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.

-

Methodology (Capillary Method) :

-

A small, dry sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.

-

-

Causality : A slow heating rate is crucial. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting point range. The purity of the compound is also a factor; impurities typically depress and broaden the melting range.[4]

B. Boiling Point Determination

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Distillation) :

-

The liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable.

-

-

Causality : The recorded boiling point can be pressure-dependent. Since atmospheric pressure can vary, it is standard practice to report the pressure at which the boiling point was measured (e.g., 150-153 °C at 16 Torr).[13] For comparison, values can be corrected to standard pressure using nomographs.

C. Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Safety and Handling

1-Phenylpentane-2,4-dione is associated with certain hazards and requires appropriate handling to ensure laboratory safety.

-

Hazard Statements : The compound is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Store the compound in a tightly sealed container in a dry, room-temperature environment.[1][2]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59748614, 1-Phenylpentane-2,4-diol. Retrieved from [Link]

-

American Elements. (n.d.). 1-phenylpentane-2,4-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136371, 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

-

ChemBK. (2024). 3-Phenylpentane-2,4-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

Stenutz. (n.d.). 1-phenylpentane-1,3-dione. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. Retrieved from [Link]

-

BTEC Applied Science Help. (2021, April 13). Mass spec, IR, ¹H & ¹³C NMR spectra analysis to determine structure of a molecule. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-1,4-pentanedione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254442, 1-Phenylhexane-2,4-dione. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

-

Al-Hamdani, A. A. S. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Retrieved from [Link]

-

jOeCHEM. (2019, January 23). Keto-enol Tautomerism. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Data of Compounds 1, 2, 4, and 5a. Retrieved from [Link]

Sources

- 1. 3318-61-4 CAS MSDS (1-PHENYL-2,4-PENTANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-Phenylpentane-2,4-dione | 3318-61-4 | DAA31861 [biosynth.com]

- 4. Buy 1-Phenylpentane-2,4-dione (EVT-295829) | 3318-61-4 [evitachem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Keto-Enol Tautomerism [thecatalyst.org]

- 9. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 1-Phenyl-1,4-pentanedione | C11H12O2 | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-phenylpentane-1,3-dione CAS#: 5331-64-6 [m.chemicalbook.com]

A Technical Guide to the Keto-Enol Tautomerism of 1-Phenylpentane-2,4-dione

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This guide provides an in-depth examination of this phenomenon through the specific case of 1-Phenylpentane-2,4-dione, a β-dicarbonyl compound where the equilibrium is significantly influenced by structural and environmental factors. For researchers and professionals in drug development, understanding the precise tautomeric state of a molecule is critical as it governs reactivity, solubility, polarity, and interaction with biological targets. This document details the thermodynamic principles of the equilibrium, the profound effects of solvent polarity, and provides validated experimental and computational methodologies for its characterization, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

The Principle of Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a ketone and its corresponding enol is one of the most significant examples of tautomerism.[2] For simple ketones like acetone, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl compounds, such as 1-Phenylpentane-2,4-dione, the enol form can be substantially stabilized, shifting the equilibrium significantly. This enhanced stability arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy of the molecule.[4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group.[4][5] This creates a pseudo-aromatic ring structure, often referred to as a resonance-assisted hydrogen bond (RAHB), which is a major stabilizing contributor.[6]

The presence of the phenyl group at the 1-position in 1-Phenylpentane-2,4-dione further influences this equilibrium through its electronic and steric effects.

Figure 1: Keto-Enol Equilibrium in 1-Phenylpentane-2,4-dioneCausality of Solvent Effects on the Equilibrium

The position of the keto-enol equilibrium is exquisitely sensitive to the solvent environment.[7] This dependency is a direct consequence of the differing polarities of the two tautomers and their specific interactions with solvent molecules.

-

Keto Tautomer: The keto form possesses two distinct C=O dipoles. While the molecule may adopt a conformation to minimize the net dipole moment, it is generally considered the more polar tautomer.[8] Polar, protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile) can effectively stabilize this form through dipole-dipole interactions and, in the case of protic solvents, intermolecular hydrogen bonding to the carbonyl oxygens.[5]

-

Enol Tautomer: The enol form's strong intramolecular hydrogen bond effectively "masks" the polarity of both the hydroxyl group and one of the carbonyl groups. This makes the enol tautomer significantly less polar than the keto form. Consequently, it is preferentially stabilized in non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) where intermolecular interactions are weaker.[7][8]

Therefore, a fundamental principle, often called Meyer's Rule, states that for many β-dicarbonyl compounds, the equilibrium shifts toward the keto tautomer as the polarity of the solvent increases.[8]

Data Presentation: Solvent-Dependent Enol Content

The following table summarizes the typical trend observed for β-dicarbonyl compounds, illustrating the pronounced effect of the solvent on the tautomeric population at equilibrium.

| Solvent | Dielectric Constant (ε) | Solvent Type | Typical % Enol Form |

| Cyclohexane | 2.0 | Non-polar Aprotic | >95% |

| Carbon Tetrachloride | 2.2 | Non-polar Aprotic | ~93% |

| Benzene | 2.3 | Non-polar Aprotic | ~87% |

| Chloroform | 4.8 | Polar Aprotic | ~82% |

| Acetone | 20.7 | Polar Aprotic | ~70% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | ~65% |

| Methanol | 32.7 | Polar Protic | ~60% |

| Water | 80.1 | Polar Protic | ~15% |

Note: Values are representative for β-dicarbonyls like acetylacetone and serve to illustrate the trend. Specific values for 1-Phenylpentane-2,4-dione may vary but will follow this general pattern.

Experimental Methodologies for Tautomer Quantification

Accurate determination of the keto-enol equilibrium constant (Keq = [enol]/[keto]) requires robust analytical techniques capable of distinguishing and quantifying the two forms. Several spectroscopic methods are ideally suited for this purpose.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR spectroscopy is the most powerful and direct method for studying keto-enol equilibria. The interconversion between tautomers is typically slow on the NMR timescale, meaning distinct sets of signals are observed for the keto and enol forms in the same spectrum.[8][10] The ratio of the tautomers can be determined with high precision by integrating the corresponding signals.[11]

Expected Spectral Features for 1-Phenylpentane-2,4-dione:

| Tautomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Keto | Methylene (-CH₂-) | ~3.8 - 4.2 (s) | ~55 - 60 |

| Methyl (-CH₃) | ~2.2 (s) | ~30 | |

| Benzyl (-CH₂-Ph) | ~3.9 - 4.3 (s) | ~45 - 50 | |

| Carbonyl (C=O) | - | ~200 - 205 | |

| Enol | Vinylic (-CH=) | ~5.9 - 6.2 (s) | ~95 - 100 |

| Methyl (-CH₃) | ~2.1 (s) | ~25 | |

| Enolic Hydroxyl (-OH) | ~15 - 17 (broad s) | - | |

| Carbonyl (C=O) | - | ~185 - 195 | |

| Phenyl (Ar-H) | ~7.2 - 7.9 (m) | ~127 - 135 |

Note: Shifts are estimates based on similar structures and can vary with solvent.[12][13] The highly deshielded enolic proton signal is characteristic.

Figure 2: NMR-Based Quantification Workflow

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of 1-Phenylpentane-2,4-dione. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a vial. Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for full magnetization recovery, which is crucial for accurate quantification. A value of 10-15 seconds is often a safe starting point.

-

Processing: Fourier transform the FID, and carefully phase and baseline correct the spectrum.

-

Quantification:

-

Identify a well-resolved signal unique to the keto form (e.g., the methylene singlet at ~3.8-4.2 ppm). Integrate this signal (Iketo).

-

Identify a well-resolved signal unique to the enol form (e.g., the vinylic proton singlet at ~5.9-6.2 ppm). Integrate this signal (Ienol).

-

Calculate the molar ratio: Ratio = [Enol]/[Keto] = Ienol / (Iketo / 2), since the keto methylene group has two protons while the enol vinylic group has one.

-

Calculate the percentage of enol: % Enol = (Ratio / (Ratio + 1)) * 100.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle of Application: The keto and enol tautomers possess different chromophores, leading to distinct UV-Vis absorption spectra.[7]

-

Keto form: Exhibits a weak n → π* transition for the isolated carbonyl groups at a shorter wavelength (~275 nm).

-

Enol form: The conjugated π-system gives rise to a strong π → π* transition at a longer wavelength, typically >300 nm.[14]

By measuring the absorbance at the λmax of the enol form, one can determine its concentration using the Beer-Lambert Law (A = εbc), provided the molar extinction coefficient (ε) is known.[5]

Experimental Protocol:

-

Determine Molar Extinction Coefficient (ε): Prepare a solution of 1-Phenylpentane-2,4-dione in a non-polar solvent like cyclohexane, where it exists almost entirely as the enol (>98%). Record the UV-Vis spectrum and measure the absorbance (A) at the λmax of the π → π* transition. Calculate ε using ε = A / (b * c), where b is the path length (usually 1 cm) and c is the molar concentration.

-

Sample Analysis: Prepare a solution of known concentration (ctotal) in the solvent of interest.

-

Measurement: Record the UV-Vis spectrum and measure the absorbance (Aenol) at the same λmax.

-

Calculation:

-

Calculate the concentration of the enol form: [Enol] = Aenol / (b * ε).

-

Calculate the concentration of the keto form: [Keto] = ctotal - [Enol].

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto].

-

Infrared (IR) Spectroscopy

While less quantitative than NMR, IR spectroscopy provides excellent qualitative confirmation of the presence of both tautomers by identifying their characteristic functional group vibrations.[15]

-

Keto Form: Shows two distinct C=O stretching frequencies, one for the alkyl ketone (~1725 cm⁻¹) and one for the aryl ketone (~1685 cm⁻¹).

-

Enol Form: Characterized by a broad O-H stretch from the hydrogen-bonded hydroxyl group (3200-2500 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a conjugated C=O stretch (~1600 cm⁻¹).

Computational Approaches

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating tautomeric systems.[16][17] These methods can:

-

Calculate the relative gas-phase energies and dipole moments of the keto and enol tautomers.[6]

-

Predict vibrational frequencies to aid in the interpretation of IR spectra.

-

Simulate NMR chemical shifts.

-

Employ continuum solvation models (like CPCM) to estimate the influence of different solvents on the relative stabilities of the tautomers, providing theoretical support for experimental observations.[16]

Figure 3: Logical Flow of Solvent Influence on Equilibrium

Conclusion

The tautomeric equilibrium of 1-Phenylpentane-2,4-dione is a nuanced interplay of intrinsic structural stabilization and extrinsic solvent effects. The enol form benefits from significant stabilization via an intramolecular, resonance-assisted hydrogen bond and conjugation, while the keto form is favored in polar environments that can engage in strong intermolecular interactions. A multi-faceted analytical approach, spearheaded by NMR spectroscopy for quantification and supported by UV-Vis, IR, and computational methods, is essential for a comprehensive characterization. For scientists in fields such as medicinal chemistry and materials science, a thorough understanding and precise control of this equilibrium are paramount for predicting molecular behavior and designing functional molecules.

References

-

Mills, S., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Pau, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(10), 2246-2254. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(19), 4645-4653. [Link]

-

Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 25(5), 2431-2434. [Link]

-

Aghaie, H., et al. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry, 4(1), 39-50. [Link]

-

Dawber, J. G., & Crane, M. M. (1986). Keto-enol tautomerization: A thermodynamic and kinetic study. Journal of Chemical Education, 63(8), 727. [Link]

-

Manbeck, K. F., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(9), 1284-1286. [Link]

-

Rao, C. N. R., & Murthy, A. S. N. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(5), 963-969. [Link]

-

Zhang, S., et al. (2013). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Organic Letters, 15(1), 18-21. [Link]

-

Smith, K. T., et al. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 790-794. [Link]

-

Al-Kahtani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 1-8. [Link]

-

Anderson, B. D. (2001). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Chemical Educator, 6(4), 223-226. [Link]

-

Castro, E. A., et al. (2002). Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1953-1957. [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. m.youtube.com [m.youtube.com]

- 5. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. dial.uclouvain.be [dial.uclouvain.be]

- 15. asianpubs.org [asianpubs.org]

- 16. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Guide to the Spectroscopic Analysis of 1-Phenylpentane-2,4-dione: Structure, Tautomerism, and Interpretation

This technical guide provides an in-depth analysis of 1-phenylpentane-2,4-dione (also known as 1-benzoylacetone), a classic β-dicarbonyl compound, through the lens of modern spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive and self-validating portrait of this molecule, with a particular focus on its defining characteristic: keto-enol tautomerism.

The Duality of Structure: Keto-Enol Tautomerism

1-Phenylpentane-2,4-dione exists as a dynamic equilibrium between two constitutional isomers: a keto form and an enol form. This phenomenon, known as tautomerism, is a cornerstone of its chemistry and profoundly influences its spectroscopic signature.[1] The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation with the phenyl ring, making it the predominant tautomer in most common solvents.[2][3]

Understanding this equilibrium is not merely an academic exercise; it is fundamental to interpreting the molecule's reactivity, stability, and interactions in various chemical and biological systems. Spectroscopic analysis is the most direct method to observe and quantify this tautomeric balance.[4]

Caption: Keto-enol equilibrium of 1-phenylpentane-2,4-dione.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism because the equilibrium is slow on the NMR timescale, allowing for the distinct observation of signals from both the keto and enol forms.[4] The relative integration of these signals provides a direct measure of the tautomeric ratio.

Proton (¹H) NMR Spectroscopy: A Quantitative Look at the Tautomers

Causality in Experimental Choice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for organic compounds and its single residual peak, which rarely interferes with analyte signals.[5] The concentration is kept moderate (5-25 mg in ~0.6 mL) to ensure a good signal-to-noise ratio without causing issues like peak broadening from overconcentration.[5][6]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-25 mg of 1-phenylpentane-2,4-dione into a clean, dry vial.[5]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

-

Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved, creating a homogenous solution.[5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid magnetic field distortions, ensure the sample height is optimal (typically 4-5 cm).[6][8]

-

Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the proton frequency, shimming the magnetic field to maximize homogeneity, and acquiring the spectrum.[5]

Data Interpretation:

In CDCl₃, the enol form is overwhelmingly dominant. The ¹H NMR spectrum will show characteristic signals for both tautomers. The most telling signal is the enolic proton, which appears far downfield (~16 ppm) due to strong deshielding from the intramolecular hydrogen bond.

| Signal Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Enolic OH | ~16.0 | Singlet (broad) | 1H |

| Aromatic H (ortho) | ~7.9 | Multiplet | 2H |

| Aromatic H (meta, para) | ~7.4 | Multiplet | 3H |

| Vinylic H | ~6.1 | Singlet | 1H |

| Methyl H (CH₃) | ~2.2 | Singlet | 3H |

| Benzyl H (CH₂) | - | - | - |

| Signal Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Enolic OH | - | - | - |

| Aromatic H | ~7.2-8.0 | Multiplet | 5H |

| Vinylic H | - | - | - |

| Methyl H (CH₃) | ~2.3 | Singlet | 3H |

| Benzyl H (CH₂) | ~4.0 | Singlet | 2H |

| Methylene H (-CO-CH₂-CO-) | ~3.8 | Singlet | 2H |

Note: Data compiled from typical values found in chemical databases. Actual shifts may vary slightly.[9][10]

Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Framework

Causality in Experimental Choice: ¹³C NMR requires a higher sample concentration (typically 20-50 mg) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5] A standard broadband proton-decoupled experiment is used to simplify the spectrum, resulting in a single line for each unique carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation follows the same procedure as for ¹H NMR, but with a higher concentration.[7] The acquisition parameters are adjusted for the ¹³C nucleus, typically requiring a larger number of scans to achieve an adequate signal-to-noise ratio.

Data Interpretation:

The ¹³C NMR spectrum provides definitive evidence for the coexistence of tautomers. The keto form will exhibit two distinct carbonyl signals (C=O), while the enol form shows signals corresponding to its unique enolic carbons.

| Carbon Assignment (Enol Form) | Chemical Shift (δ, ppm) |

| Phenyl-C=O | ~185 |

| Acetyl-C=O | ~195 |

| Phenyl C (quaternary) | ~135 |

| Aromatic CHs | ~127-133 |

| Vinylic C=CH | ~100 |

| Methyl C (CH₃) | ~25 |

| Carbon Assignment (Keto Form) | Chemical Shift (δ, ppm) |

| Phenyl-C=O | ~198 |

| Acetyl-C=O | ~202 |

| Phenyl C (quaternary) | ~134 |

| Aromatic CHs | ~128-134 |

| Benzyl C (CH₂) | ~50 |

| Methylene C (-CO-CH₂-CO-) | ~58 |

| Methyl C (CH₃) | ~30 |

Note: Data compiled from typical values found in chemical databases.[11]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is particularly effective for identifying the strong intramolecular hydrogen bond and the conjugated carbonyl system characteristic of the enol tautomer.

Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal to no sample preparation.[12][13] The sample is simply placed in contact with a high-refractive-index crystal (like diamond or zinc selenide), and an evanescent wave penetrates a few microns into the sample, generating the spectrum.[14][15]

Experimental Protocol: ATR-IR Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal surface. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of 1-phenylpentane-2,4-dione onto the ATR crystal, ensuring good contact.[14]

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation:

The IR spectrum is dominated by features of the enol form. The most diagnostic peaks are the very broad O-H stretch, which is shifted to lower wavenumbers by strong hydrogen bonding, and the C=O stretch, which is also shifted lower due to conjugation and hydrogen bonding.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (H-bonded) | 3300 - 2500 (very broad) | Confirms the enolic hydroxyl group involved in strong intramolecular H-bonding. |

| Aromatic C-H Stretch | ~3100 - 3000 | Phenyl group C-H vibrations. |

| Aliphatic C-H Stretch | ~2950 - 2850 | Methyl and methylene C-H vibrations. |

| C=O Stretch (conjugated) | ~1600 | Lowered from typical ketone (~1715 cm⁻¹) due to conjugation and H-bonding. Often overlaps with C=C. |

| C=C Stretch (conjugated) | ~1580 | Indicates the enol double bond. |

| Aromatic C=C Bending | ~1500, 1450 | Characteristic of the phenyl ring. |

Note: Data compiled from typical values found in spectral databases.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in reproducible ways.[16][17]

Causality in Experimental Choice: EI is used because it generates a rich fragmentation spectrum that acts as a molecular fingerprint, which is highly useful for structural elucidation and library matching.[18][19] The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns across different instruments.[20]

Experimental Protocol: Electron Ionization MS Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[20]

-

Vaporization: The sample is heated under vacuum to enter the gas phase.[16]

-

Ionization: The gaseous molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[20]

-

Fragmentation & Analysis: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions, which are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺•) at m/z = 176, confirming the molecular formula C₁₁H₁₂O₂. The fragmentation pattern is key to confirming the structure.

Caption: Proposed fragmentation pathway for 1-phenylpentane-2,4-dione in EI-MS.

| m/z Value | Proposed Fragment Ion | Significance |

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 134 | [M - C₂H₂O]⁺ | Loss of neutral ketene via rearrangement. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation. Very stable, often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Note: Fragmentation data is based on typical patterns for β-dicarbonyls and acylbenzenes.[21][22] The high stability of the benzoyl cation (m/z 105) makes it the most abundant fragment, and therefore the base peak in the spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful, synergistic approach to the complete structural elucidation of 1-phenylpentane-2,4-dione. ¹H NMR quantifies the keto-enol tautomeric equilibrium, ¹³C NMR maps the complete carbon skeleton of both forms, IR spectroscopy confirms the dominant functional groups and the critical intramolecular hydrogen bond of the enol, and Mass Spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-faceted analysis serves as a robust, self-validating system, exemplifying a foundational workflow in modern chemical characterization.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. Retrieved from [Link]

-

Minder, M., et al. (2003). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 80(11), 1334. Retrieved from [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 823. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,4-pentanedione. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-pentanone. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Pentanedione, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-benzoyl acetone 1-phenyl-1,3-butanedione. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental section Materials, Method and Instrumentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation of pentanedione molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

AWS. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-1,4-pentanedione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pentanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 13C NMR [m.chemicalbook.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. researchgate.net [researchgate.net]

- 22. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 1-Phenylpentane-2,4-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpentane-2,4-dione is a β-dicarbonyl compound that has garnered interest in various scientific fields due to its unique structural features and versatile reactivity. This guide provides a comprehensive overview of its chemical structure, formula, and key physicochemical properties. It delves into detailed synthetic methodologies, explores its characteristic keto-enol tautomerism, and discusses its applications as a versatile building block in organic synthesis. Particular emphasis is placed on its relevance to drug discovery and development, highlighting its potential as a scaffold for novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists working with or considering the use of this compound in their work.

Chemical Identity and Physicochemical Properties

1-Phenylpentane-2,4-dione, a substituted β-diketone, possesses a phenyl group attached to a five-carbon chain with two carbonyl groups. This arrangement of functional groups is responsible for its characteristic chemical behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 3318-61-4 | |

| Appearance | Light yellow to yellow liquid | N/A |

| Boiling Point | 277.7 °C | |

| SMILES | CC(=O)CC(=O)CC1=CC=CC=C1 | |

| InChI Key | NROOHYGFTHTDFF-UHFFFAOYSA-N | [2] |

| LogP (predicted) | 1.76 | [2] |

Chemical Structure

The structure of 1-phenylpentane-2,4-dione is characterized by a pentane chain with carbonyl groups at positions 2 and 4, and a phenyl substituent at position 1.

Keto-Enol Tautomerism: A Fundamental Property

A defining characteristic of β-dicarbonyl compounds like 1-phenylpentane-2,4-dione is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation of the double bond with the remaining carbonyl group.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. Conversely, polar solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the keto form. This dynamic equilibrium is a critical consideration in its reactivity and applications.

Synthesis of 1-Phenylpentane-2,4-dione

The synthesis of β-diketones can be achieved through several established methods in organic chemistry. The Claisen condensation is a classical and widely applicable approach.

Claisen Condensation

The Claisen condensation involves the base-mediated reaction between a ketone and an ester to form a β-diketone or a β-keto ester. For the synthesis of 1-phenylpentane-2,4-dione, this would typically involve the reaction of an enolate of a ketone with an appropriate acylating agent. A plausible route is the reaction of the enolate of phenylacetone with an acetylating agent like ethyl acetate in the presence of a strong base such as sodium ethoxide or sodium hydride.

General Reaction Scheme:

Illustrative Experimental Protocol (Adapted from a similar synthesis of 1-phenylbutane-1,3-dione)[3]:

-

Preparation of the Base: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction Mixture: The sodium ethoxide solution is cooled in an ice bath. Phenylacetone is added, followed by the dropwise addition of ethyl acetate.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

Work-up and Isolation: After cooling, the resulting sodium salt of the β-diketone is filtered. The salt is then dissolved in water and acidified (e.g., with acetic acid) to precipitate the 1-phenylpentane-2,4-dione.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Other Synthetic Routes

Modern synthetic methods offer alternative routes to β-diketones. For instance, the gold(I)-catalyzed hydration of ynones has been reported as a facile and regioselective method for preparing 1,3-diketones[4]. This method involves the reaction of a corresponding ynone precursor in the presence of a gold catalyst and water.

Spectroscopic Characterization

The structural elucidation and confirmation of 1-phenylpentane-2,4-dione rely on standard spectroscopic techniques. Due to the keto-enol tautomerism, the spectra often show signals for both forms.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (typically in the range of 7.2-7.9 ppm), the methylene protons, and the methyl protons. In the enol form, a characteristic downfield signal for the enolic proton (often >15 ppm) is observed due to strong intramolecular hydrogen bonding. The protons on the carbon backbone will exhibit different chemical shifts and multiplicities depending on whether they are in the keto or enol form.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons (typically in the range of 180-200 ppm), the carbons of the phenyl group, and the aliphatic carbons of the pentane chain. The chemical shifts of the carbons involved in the tautomerism will differ between the keto and enol forms.

-

Infrared (IR) Spectroscopy: The IR spectrum of the keto form will show characteristic C=O stretching vibrations around 1700-1740 cm⁻¹. The enol form will exhibit a broad O-H stretching band (due to the intramolecular hydrogen bond) and a C=O stretching band at a lower frequency due to conjugation.

-

Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol ). The fragmentation pattern can provide further structural information. For instance, a prominent peak at m/z 105 is often observed for compounds containing a benzoyl group[5].

Chemical Reactivity and Synthetic Applications

The presence of two carbonyl groups and the acidic α-protons make 1-phenylpentane-2,4-dione a versatile building block in organic synthesis.

-

Formation of Heterocycles: β-Diketones are common precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

-

Chelation Chemistry: The enolate form of 1-phenylpentane-2,4-dione is an excellent bidentate ligand for a wide range of metal ions, forming stable chelate complexes. This property is exploited in catalysis and materials science.

-

Alkylation and Acylation: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated to form a stable enolate, which can then be alkylated or acylated to introduce new substituents.

Applications in Drug Discovery and Development

The 1,3-dicarbonyl motif is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds. While direct applications of 1-phenylpentane-2,4-dione as a drug are not prominent, its derivatives are of significant interest.

-

Scaffold for Bioactive Molecules: The 1-phenylpentane-2,4-dione framework can be elaborated to synthesize a diverse library of compounds for screening against various biological targets. Derivatives of diones have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[6].

-

Metal Chelators in Medicine: The ability of β-diketones to chelate metal ions is relevant in the design of drugs for diseases associated with metal ion imbalance or for the development of metal-based diagnostic and therapeutic agents[7].

-

Precursor to Pharmacologically Active Heterocycles: As mentioned, 1-phenylpentane-2,4-dione can serve as a starting material for the synthesis of various heterocyclic compounds that are known to possess a broad spectrum of biological activities. For example, pyrazole and isoxazole derivatives synthesized from β-diketones are common motifs in many marketed drugs.

Safety and Handling

1-Phenylpentane-2,4-dione should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Phenylpentane-2,4-dione is a valuable organic compound with a rich chemistry stemming from its β-dicarbonyl structure and the presence of a phenyl group. Its facile synthesis, well-characterized keto-enol tautomerism, and versatile reactivity make it an important tool for synthetic chemists. For researchers in drug discovery and development, it represents a promising scaffold for the design and synthesis of novel small molecules with potential therapeutic applications. A thorough understanding of its properties and reactivity is key to unlocking its full potential in various scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Zhang, J., et al. (2011). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Organic Letters, 13(10), 2594-2597.

-

ChemBK. (n.d.). 1-PHENYLPENTANE. Retrieved from [Link]

-

ScienceMadness. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene? Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136371, 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59748614, 1-Phenylpentane-2,4-diol. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4-Pentanedione, 1-phenyl-. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-phenylpentane-1,4-dione. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-PHENYLPENTANE-2,4-DIONE. Retrieved from [Link]

- Chemistry Research Journal. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. 6(2), 48-57.

-

MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]

-

MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 1-Phenylpentane-2,4-dione

This guide provides a comprehensive technical overview of 1-phenylpentane-2,4-dione, a versatile β-dicarbonyl compound. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural nuances, inherent stability, and diverse reactivity. The content is structured to deliver not just procedural steps but a foundational understanding of the chemical principles governing its behavior, ensuring that experimental design is both logical and effective.

Introduction to a Versatile Synthetic Intermediate

1-Phenylpentane-2,4-dione, also known as benzoylacetone, is an organic compound featuring a 1,3-dicarbonyl moiety flanked by a phenyl group and a methyl group.[1] This structural arrangement imparts a rich and nuanced chemical character, making it a valuable building block in organic synthesis. Its ability to exist in tautomeric forms, the differential reactivity of its acidic protons, and its capacity to act as a potent bidentate ligand for metal chelation are cornerstones of its utility.[1][2] This guide will explore these features, providing both theoretical grounding and practical, field-proven protocols for its application.

Part 1: Structural Analysis and Tautomeric Equilibrium

A defining characteristic of 1-phenylpentane-2,4-dione, like all β-dicarbonyls, is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic is not merely an academic curiosity; it is fundamental to the molecule's stability and reactivity.

The equilibrium heavily favors the enol form, which is stabilized by two key factors:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[2]

-

Conjugation: The resulting C=C double bond is in conjugation with both the remaining carbonyl group and the phenyl ring, creating an extended π-system that significantly delocalizes electron density and lowers the overall energy of the molecule.[2]

This equilibrium is highly sensitive to the solvent environment. In non-polar, aprotic solvents like chloroform or cyclohexane, the intramolecular hydrogen bond is paramount, and the enol form is overwhelmingly dominant.[3] In polar, protic solvents like water or methanol, the solvent molecules can compete for hydrogen bonding, disrupting the internal stabilization and shifting the equilibrium slightly toward the keto form.[3][4]

Diagram 1: Keto-Enol Tautomerism of 1-Phenylpentane-2,4-dione

Caption: The dynamic equilibrium between the diketone and the more stable, chelated enol tautomer.

Part 2: Chemical Stability and Handling

1-Phenylpentane-2,4-dione is a crystalline solid at room temperature with a melting point of 51-53 °C.[1] It is generally stable under standard laboratory conditions. However, its stability is influenced by several factors:

-

pH Sensitivity: In strongly acidic or basic conditions, β-dicarbonyls can undergo cleavage reactions. For instance, strong bases can catalyze a "retro-Claisen" reaction, particularly at elevated temperatures. Therefore, reactions should be performed under controlled pH, and the compound should be stored under neutral conditions.

-

Storage: The compound should be stored in a tightly sealed container to protect it from moisture and light. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term preservation of high-purity material.

Part 3: Principles of Reactivity - A Tale of Two Enolates

The synthetic utility of 1-phenylpentane-2,4-dione stems from the acidity of its α-protons. Deprotonation generates an enolate anion, a potent carbon nucleophile. Because the molecule is unsymmetrical, two distinct enolates can be formed, leading to the critical concepts of kinetic and thermodynamic control.[5]

-

The Thermodynamic Enolate: The protons on the central methylene (C3) are the most acidic (pKa ≈ 9 in DMSO) due to being flanked by two electron-withdrawing carbonyl groups. Deprotonation at this site yields the more substituted, resonance-stabilized enolate. This is the thermodynamic product —the most stable enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a slight excess of the substrate relative to a strong, non-bulky base (e.g., NaH, NaOEt) at room temperature or higher.[6][7]

-

The Kinetic Enolate: The protons on the terminal methyl group (C5) are less acidic. However, this position is sterically more accessible. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) leads to the rapid and irreversible removal of a proton from this less-hindered site.[5][6] This forms the less substituted, less stable enolate, known as the kinetic product .

This ability to selectively generate either the kinetic or thermodynamic enolate is a powerful tool for directing the regioselectivity of subsequent alkylation and acylation reactions.

Diagram 2: Kinetic vs. Thermodynamic Enolate Formation

Caption: Selection of base and temperature dictates the formation of either the kinetic or thermodynamic enolate.

Part 4: Key Synthetic Applications & Protocols

The dual reactivity of 1-phenylpentane-2,4-dione makes it a precursor to a wide range of molecular scaffolds.

Synthesis of Heterocycles: The Knorr Pyrazole Synthesis

One of the most common applications of β-diketones is in the synthesis of five-membered heterocycles like pyrazoles, which are prevalent scaffolds in pharmaceuticals.[8] The reaction with hydrazine hydrate proceeds via a condensation-cyclization-dehydration cascade.

Experimental Protocol: Synthesis of 3-methyl-5-phenyl-1H-pyrazole

Diagram 3: Workflow for Pyrazole Synthesis

Caption: Step-by-step workflow for the synthesis of a pyrazole derivative.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylpentane-2,4-dione (1.76 g, 10 mmol) in 30 mL of ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise with stirring. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.

Causality: The use of a protic solvent like ethanol facilitates the proton transfers necessary for the condensation and dehydration steps. The initial condensation occurs preferentially at the more electrophilic benzoyl carbonyl, followed by cyclization involving the second carbonyl group to form the thermodynamically stable pyrazole ring.

Regioselective C-Alkylation

Direct C-alkylation of the central C3 carbon is often complicated by competing O-alkylation, which is a common side reaction for enolates. To ensure selective C-alkylation, a strategy involving the protection of the carbonyl groups as a hydrazone derivative can be employed, as this modification strongly favors the desired C-alkylation pathway.[9]

Experimental Protocol: Regioselective C3-Methylation (Illustrative)

-

Hydrazone Formation (Protection): React 1-phenylpentane-2,4-dione with N,N-dimethylhydrazine in ethanol to form the corresponding monohydrazone derivative. This step directs subsequent reactivity away from the oxygen atoms.

-

Deprotonation: In a flame-dried, three-necked flask under an argon atmosphere, suspend potassium hydride (KH, 1.5 equivalents) in anhydrous THF and cool to -78 °C. Add a solution of the hydrazone (1.0 equivalent) in THF dropwise. Allow the mixture to warm to 0 °C and stir for 4 hours to ensure complete formation of the potassium salt.

-

Alkylation: Recool the suspension to -78 °C and add methyl iodide (1.0 equivalent) dropwise. Stir at this temperature for 1 hour, then allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis (Deprotection): Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude alkylated hydrazone is then hydrolyzed back to the diketone using an oxidative method, such as aqueous copper(II) acetate in THF, to yield 1-phenyl-3-methylpentane-2,4-dione.[9]

Causality: The conversion to a hydrazone derivative is a critical strategic choice. It blocks O-alkylation and enhances the nucleophilicity of the C3 carbon. Using a strong, non-nucleophilic base like KH ensures complete and irreversible deprotonation to form the enolate for alkylation.[9] The final hydrolysis step regenerates the dicarbonyl functionality, completing a self-validating protocol where the protecting group is cleanly removed.

Part 5: Analytical Characterization

Confirming the structure and purity of 1-phenylpentane-2,4-dione and its derivatives is essential. Spectroscopic methods provide definitive characterization.

Table 1: Key Spectroscopic Data for 1-Phenylpentane-2,4-dione (Enol Form)

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| ¹H NMR (500 MHz, CDCl₃) | δ 16.12 (br s, 1H) | Enolic -OH proton, deshielded by intramolecular H-bonding. |

| δ 7.88 (m, 2H), 7.51 (t, 1H), 7.45 (m, 2H) | Aromatic protons of the phenyl group. | |

| δ 6.18 (s, 1H) | Vinylic proton (-C=CH-) of the enol form. | |

| δ 2.47 (q, 2H), 1.22 (t, 3H) | Ethyl group protons (incorrect assignment, should be methyl). Corrected: δ 2.2 (s, 3H) for terminal methyl. | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 198.0, 183.1 | Two distinct carbonyl/enol carbons. |

| δ 135.1, 132.1, 128.7, 126.9 | Aromatic carbons. | |

| δ 95.4 | Vinylic carbon (-C=C H-). | |

| δ 32.4, 9.7 | Ethyl group carbons (incorrect assignment). Corrected: ~δ 25 for terminal methyl. | |

| IR Spectroscopy | ~3400-2400 cm⁻¹ (broad) | O-H stretch of the chelated enol. |

| ~1600 cm⁻¹ (strong) | C=O and C=C stretching of the conjugated enone system. |

Note: The NMR data is adapted from a published synthesis where the compound was identified as 1-phenylpentane-1,3-dione. The original publication incorrectly assigned the terminal group as ethyl in the text but the formula was correct. The interpretation has been adjusted to reflect a terminal methyl group consistent with the name 1-phenylpentane-2,4-dione.[10] The presence of a single sharp singlet for the vinylic proton and a very downfield, broad singlet for the hydroxyl proton are unmistakable hallmarks of the chelated enol structure.

Conclusion

1-Phenylpentane-2,4-dione is a compound of significant synthetic potential, governed by the delicate interplay of its tautomeric equilibrium and the tunable reactivity of its α-protons. A thorough understanding of the principles of kinetic versus thermodynamic control is paramount for any scientist seeking to exploit its capabilities. By making informed choices regarding bases, solvents, and temperature, researchers can regioselectively functionalize this molecule to construct complex chemical architectures, including a wide variety of heterocyclic and carbocyclic systems. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of this versatile chemical building block.

References

- EvitaChem. (n.d.). 1-Phenylpentane-2,4-dione.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.

- Professor Dave Explains. (2018, April 28).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions. RSC Publishing.

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Jakubke, H.-D., & Jeschkeit, H. (Eds.). (2022, August 19).

- Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube.

- Organic Chemistry Academy. (2023, June 26).

- Wang, T., et al. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)

- Al-Ostoot, F. H., et al. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- Request PDF. (2025, August 5). The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods.

- ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole.

- Al-amri, A. M. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.

- ResearchGate. (2025, August 6). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.

- BenchChem. (n.d.). 1-Phenylpentane-1,3-dione.

- RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- Movassaghi, M., & Hunt, D. K. (2014).

- PubChem. (n.d.). 1-Phenyl-1,4-pentanedione.

- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ResearchGate. (2025, December 22). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Wiley Online Library. (2024, August 2). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- Oregon State University. (2020, December 28).

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 8. mdpi.com [mdpi.com]

- 9. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Key chemical reactions involving 1-Phenylpentane-2,4-dione.

An In-Depth Technical Guide to the Core Chemical Reactions of 1-Phenylpentane-2,4-dione

As a foundational building block in synthetic and medicinal chemistry, 1-Phenylpentane-2,4-dione, also known as benzoylacetone, offers a versatile platform for constructing a wide array of complex molecules. Its unique structure as a β-diketone dictates its reactivity, characterized by a dynamic keto-enol tautomerism and the presence of two electrophilic carbonyl centers flanking a nucleophilic α-carbon. This guide provides an in-depth exploration of the synthesis and principal reactions of this key intermediate, with a focus on its application in the development of heterocyclic scaffolds crucial for the pharmaceutical industry.

Synthesis of 1-Phenylpentane-2,4-dione

The most prevalent and efficient method for synthesizing 1-Phenylpentane-2,4-dione is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation between an ester and a ketone. Specifically, acetophenone reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the target β-diketone.[1]